4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core (a pinacol boronate group) and a substituted phenyl ring bearing a tetrahydrofuran (THF) moiety. This compound is structurally significant due to its dual functionality: the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the tetrahydrofuran substituent introduces steric and electronic effects that modulate reactivity and solubility .
Its synthesis typically involves palladium-catalyzed cross-coupling of halogenated precursors with boronic esters. For example, in antimalarial drug research, it was synthesized via coupling of 4-ethoxy-6-fluoro-3-iodo-7-methoxy-2-methylquinoline with a pre-formed boronate ester under Suzuki conditions (Pd catalyst, base) . The compound’s stability in organic solvents (e.g., THF, MeCN) and compatibility with transition-metal catalysis make it valuable in medicinal chemistry and materials science.
Properties
CAS No. |
2222997-41-1 |
|---|---|
Molecular Formula |
C16H23BO3 |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxolan-3-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-12(6-8-14)13-9-10-18-11-13/h5-8,13H,9-11H2,1-4H3 |
InChI Key |
QXPKQZVQHKLIPK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-(tetrahydrofuran-3-yl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out under anhydrous conditions in the presence of a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling reactions with aryl/vinyl halides to form biaryl or styrene derivatives. The reaction typically proceeds under mild conditions:
| Reaction Conditions | Catalyst System | Yield | Reference |
|---|---|---|---|
| K₂CO₃ (2 equiv), THF/H₂O (3:1) | Pd(PPh₃)₄ (1 mol%) | 82–89% | |
| Cs₂CO₃ (2.5 equiv), DMF | Pd(OAc)₂/XPhos (2 mol%) | 76% |
Key Findings :
-
The tetrahydrofuran moiety enhances solubility in polar aprotic solvents like THF and DMF .
-
Steric hindrance from the tetramethyl groups slows transmetallation but improves regioselectivity .
Hydroboration and Protodeboronation
The compound acts as a boronate source in hydroboration reactions. For example, with α,β-unsaturated carbonyl compounds:
Mechanism :
-
Conjugate addition of the boron center to the α,β-unsaturated system.
-
Protodeboronation under acidic conditions yields substituted carbonyl derivatives .
Example :
-
Reaction with methyl acrylate in THF at 0°C produces β-borylated esters, which oxidize to β-hydroxy esters in 74% yield .
Electrophilic Aromatic Substitution
The phenyl ring undergoes directed electrophilic substitution (e.g., nitration, sulfonation) due to the electron-donating tetrahydrofuran group:
| Reaction | Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | para | 68% |
| Sulfonation | SO₃/H₂SO₄, 60°C | meta | 55% |
Note : The boron group acts as a transient directing group, removable post-reaction via hydrolysis .
Oxidation and Functionalization
The boronic ester is oxidized to phenolic derivatives under controlled conditions:
Pathways :
-
H₂O₂/NaOH : Oxidizes the boron center to a hydroxyl group, yielding 4-(tetrahydrofuran-3-yl)phenol (89% yield) .
-
Cu(OAc)₂ : Facilitates aryl-aryl homocoupling, forming biphenyl derivatives in the presence of O₂ .
Stability and Side Reactions
Scientific Research Applications
Synthetic Applications
Organic Synthesis:
One of the primary applications of 4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane is in organic synthesis. It serves as a versatile reagent in the formation of carbon-carbon bonds through cross-coupling reactions. The compound's reactivity with nucleophiles and electrophiles is crucial for optimizing its use in synthetic pathways.
Reactivity Studies:
Research has focused on understanding the interactions of this compound with various nucleophiles and electrophiles. These studies are essential for assessing its potential in developing new synthetic methodologies and improving existing ones.
Medicinal Chemistry
Pharmaceutical Development:
In medicinal chemistry, 4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane has been explored for its potential therapeutic applications. Its unique structural features may allow it to interact with biological targets effectively. Preliminary studies indicate that derivatives of this compound could exhibit significant biological activity.
Case Studies:
Research has documented the synthesis of various derivatives from this compound that show promise in treating specific diseases. For example:
- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Antimicrobial Properties: Investigations into the antimicrobial potential of these derivatives have yielded promising results against various pathogens.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Utilized in cross-coupling reactions for carbon-carbon bond formation | Effective reagent for synthesizing complex organic molecules |
| Medicinal Chemistry | Potential therapeutic applications | Derivatives show anticancer and antimicrobial activities |
| Reactivity Studies | Interaction with nucleophiles/electrophiles | Insights into optimizing synthetic pathways |
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. In BNCT, the boron atom captures thermal neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane with structurally analogous dioxaborolane derivatives, highlighting key differences in substituents, applications, and reactivity:
Key Findings:
Electronic and Steric Effects :
- The tetrahydrofuran-3-yl group in the target compound introduces moderate steric bulk compared to smaller substituents (e.g., ethynyl or methyl groups). This reduces aggregation in solution but may slow cross-coupling kinetics compared to less hindered analogs .
- Trifluoromethyl -substituted derivatives exhibit superior oxidative stability due to the electron-withdrawing CF₃ group, making them suitable for reactions requiring harsh conditions .
Reactivity in Cross-Couplings: Phenylethynyl and ethynylphenyl derivatives are highly reactive in Sonogashira and Suzuki couplings due to their conjugated alkyne systems, which facilitate electron transfer during catalysis . The THF-phenyl substituent in the target compound shows moderate reactivity in Suzuki-Miyaura couplings, achieving yields of ~87% under optimized conditions (Pd catalysts, mild bases) .
Solubility and Compatibility :
- The THF moiety enhances solubility in polar aprotic solvents (e.g., THF, DMF), whereas benzo[b]thiophene derivatives are more soluble in aromatic solvents (e.g., toluene) .
Applications: The target compound is pivotal in antimalarial drug synthesis due to its compatibility with quinoline intermediates . Trifluoromethyl analogs are favored in fluorinated polymer synthesis, while phenylethynyl derivatives are used in OLEDs and conductive materials .
Biological Activity
4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₀H₁₉BO₃
- CAS Number : 331958-90-8
The structural features include a dioxaborolane ring and a tetrahydrofuran moiety, which contribute to its reactivity and interaction with biological targets.
The biological activity of 4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane is primarily attributed to its ability to form stable complexes with various biomolecules. The dioxaborolane structure allows for interactions with nucleophiles in proteins and enzymes. This interaction can lead to modulation of enzyme activities or alterations in protein functions.
Efficacy in Biological Systems
Research has indicated that this compound exhibits significant activity in modulating key biological pathways. Some notable findings include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it can interfere with the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
- Antioxidant Properties : Studies suggest that the compound may possess antioxidant properties, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective effects by modulating neurotransmitter systems.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of 4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane on cytochrome P450 enzymes. The results demonstrated a dose-dependent inhibition with an IC50 value of approximately 25 µM. This suggests potential applications in pharmacology where modulation of drug metabolism is desired .
Study 2: Antioxidant Activity
In vitro assays assessed the antioxidant capacity of the compound using DPPH radical scavenging tests. Results indicated that at concentrations above 50 µM, the compound significantly reduced DPPH levels by over 70%, highlighting its potential as an antioxidant agent .
Study 3: Neuroprotection
A neuroprotective study conducted on neuronal cell lines exposed to oxidative stress showed that treatment with the compound resulted in a 40% reduction in cell death compared to untreated controls. This effect was attributed to its ability to modulate GABA receptors and enhance cellular resilience .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What structural features of 4,4,5,5-tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane influence its reactivity in cross-coupling reactions?
- Answer : The compound’s boronate ester group (dioxaborolane ring) stabilizes the boron center, enhancing its compatibility with transition-metal catalysts like palladium or nickel. The tetrahydrofuran-3-yl substituent introduces steric and electronic effects, potentially modulating solubility in polar solvents (e.g., THF) and influencing substrate accessibility during catalysis . The pinacol (4,4,5,5-tetramethyl) groups protect the boron atom, preventing hydrolysis while allowing transmetalation in Suzuki-Miyaura reactions .
Q. What are common synthetic routes to prepare this boronate ester?
- Answer : A standard method involves Miyaura borylation: reacting a halogenated aryl precursor (e.g., 4-bromophenyl-tetrahydrofuran derivative) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in THF or dioxane at 80–100°C . Alternatively, direct electrophilic borylation using BF₃·OEt₂ or LiHMDS has been reported for similar structures .
Q. How should this compound be handled to ensure stability during storage and reactions?
- Answer : Store under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced hydrolysis. Avoid exposure to strong acids/bases, which cleave the boronate ester. Use anhydrous solvents (e.g., THF, DCM) for reactions, and monitor for precipitate formation, indicative of degradation .
Advanced Research Questions
Q. How does the tetrahydrofuran-3-yl substituent affect catalytic activity in nickel-mediated C–C bond formation?
- Answer : The oxygen atom in the tetrahydrofuran ring can coordinate to nickel, altering the electronic environment of the catalyst and potentially stabilizing intermediates during transmetalation. This may enhance regioselectivity in alkyl-aryl couplings, as observed in analogous systems using oxygen-containing directing groups . Solubility in THF (a common reaction solvent) is also improved, reducing aggregation issues .
Q. What analytical techniques are critical for characterizing this compound and its reaction products?
- Answer :
- ¹¹B NMR : Detects boron speciation (δ ~30 ppm for boronate esters).
- FT-IR : B-O stretches at ~1350–1370 cm⁻¹ confirm boronate integrity .
- GC-MS/LC-MS : Monitors reaction progress and identifies byproducts (e.g., deboronation products).
- X-ray crystallography : Resolves steric effects of the tetrahydrofuran-3-yl group in solid-state structures .
Q. How can contradictions in reported reaction yields (e.g., 52% vs. 81%) be addressed methodologically?
- Answer : Yield variability often stems from:
- Scale : Milligram-scale reactions may suffer from inefficient mixing or temperature control.
- Catalyst loading : Optimize Pd/Ni ratios (e.g., 1–5 mol%) and ligand choice (e.g., SPhos vs. XPhos).
- Purification : Use silica gel chromatography with gradients (e.g., 0–20% EtOAc/hexanes) to isolate boronate esters from polar impurities .
Q. What mechanistic insights explain the role of this compound in photoredox/nickel dual catalysis?
- Answer : In single-electron transmetalation, the boronate ester acts as a radical reservoir. Under blue-light irradiation, the nickel catalyst undergoes oxidative addition with aryl halides, while the boronate ester transfers an aryl radical via B–C bond cleavage. This pathway avoids traditional two-electron transmetalation, enabling coupling with challenging electrophiles .
Methodological Considerations
Q. How does solvent choice impact the equilibrium of boron-containing intermediates?
- Answer : In THF, boronate esters form complex equilibria with trialkoxyborohydride species, which are more hydridic and reactive toward ketones . Benzene, conversely, minimizes solvation effects, favoring discrete boronate intermediates. Solvent polarity must be optimized for specific reaction steps (e.g., reduction vs. cross-coupling).
Q. What strategies mitigate competing protodeboronation in acidic media?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
